molecular formula C8H6BNO2 B6253801 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile CAS No. 947162-59-6

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Cat. No.: B6253801
CAS No.: 947162-59-6
M. Wt: 158.9
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Description

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a benzoxaborole derivative characterized by a boron-containing heterocyclic core fused to a benzene ring. The compound features a hydroxyl group at position 1, a nitrile substituent at position 4, and a boronate ester structure that confers unique electronic and steric properties.

The nitrile group at position 4 distinguishes this compound from well-studied derivatives like crisaborole (5-substituted) and tavaborole (3-substituted). This substituent likely enhances electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions compared to other benzoxaboroles .

Properties

CAS No.

947162-59-6

Molecular Formula

C8H6BNO2

Molecular Weight

158.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methylbenzonitrile Derivatives

The synthesis begins with 4-methylbenzonitrile as the starting material. Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in acetonitrile at 80°C introduces a bromine atom at the benzylic position, yielding 4-(bromomethyl)benzonitrile . This step typically achieves >90% conversion within 8 hours, with crude purity sufficient for direct use in subsequent steps.

Hydroxymethyl Intermediate Formation

Hydrolysis of the bromomethyl group is conducted using calcium carbonate in a dioxane-water mixture at 100°C for 16 hours, producing 4-(hydroxymethyl)benzonitrile . This intermediate is highly sensitive to oxidation, necessitating telescoping into the next step without isolation.

Table 1: Key Reaction Parameters for Boron Cyclization

StepConditionsYieldPurity (qNMR)
BrominationNBS, BPO, MeCN, 80°C, 8 h92%90%
HydrolysisCaCO₃, dioxane/H₂O, 100°C, 16 h98%N/A
Borylation/Cyclizationn-BuLi, B(OiPr)₃, THF, −77°C→rt89%96%

Palladium-Catalyzed Borylation of Aryl Halides

Substrate Preparation: 4-Cyanoaryl Halides

This route utilizes 4-bromo-2-methylbenzonitrile as the substrate. Miyaura borylation with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords the pinacol boronate ester.

Acid-Mediated Cyclization

Treatment with aqueous hydrochloric acid induces cyclization, forming the benzoxaborole ring. The nitrile group remains intact throughout the process, with the final product isolated via reverse-phase chromatography (5% acetonitrile/water + 0.1% formic acid).

Table 2: Comparative Analysis of Borylation Methods

ParameterRadical Bromination RoutePalladium-Catalyzed Route
Reaction ScaleMultigram (up to 50 g)Gram-scale (up to 10 g)
Catalyst CostLow (BPO)High (PdCl₂(dppf))
Overall Yield46%35%
Purification ComplexityTrituration onlyChromatography required

Reaction Optimization and Challenges

Bromination Selectivity

Competitive aryl bromination is mitigated by wrapping reaction vessels in aluminum foil to suppress radical side reactions. GC/MS monitoring confirms exclusive benzylic bromination, with <2% aryl bromination byproducts.

Nitrile Stability Under Reaction Conditions

The cyano group demonstrates remarkable stability across both routes, with no observed hydrolysis to amides or carboxylic acids even under strongly acidic cyclization conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 9.51 (s, 1H, B-OH), 8.10 (s, 1H, Ar-H), 7.91 (dd, J = 1.7, 7.9 Hz, 1H), 7.64 (d, J = 7.9 Hz, 1H), 5.08 (s, 2H, CH₂).

  • ¹³C NMR : δ 158.7 (B-O), 134.6 (C≡N), 119.2 (Ar-C), 70.2 (CH₂).

  • MS (ESI+) : m/z 160.1 [M+H]⁺ (calc. 160.05).

Purity Assessment

Quantitative NMR using 1,3,5-trimethoxybenzene as internal standard confirms >95% purity, with residual solvents (THF, DCM) below ICH Q3C limits.

Scalability and Process Considerations

The radical bromination route demonstrates superior scalability, with demonstrated production of 50 g batches in standard glassware. Key advantages include:

  • Telescoping of unstable intermediates

  • Avoidance of column chromatography

  • High atom economy (78% for boron incorporation step)

In contrast, the palladium-catalyzed method remains limited by catalyst costs and necessary purification steps, though it offers viable access to analogs with sensitive functional groups .

Chemical Reactions Analysis

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Antiparasitic Activity

Antimalarial Applications

Research has identified 1-hydroxy-1,3-dihydro-2,1-benzoxaborole derivatives as promising candidates for antimalarial agents. A structure-activity relationship (SAR) study revealed that modifications to the benzoxaborole scaffold can lead to compounds with potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives demonstrated IC50 values as low as 0.2 nM against cultured strains of P. falciparum and showed significant efficacy in mouse models infected with P. berghei .

CompoundIC50 (nM)In Vivo Efficacy (ED90 mg/kg)
Compound 90.27.0
Compound 426Not reported
Compound 8120Not reported

Leishmaniasis Treatment

Another significant application is in the treatment of visceral leishmaniasis (VL). The compound DNDI-6148, a benzoxaborole derivative, exhibited over a 98% reduction in parasite burden in preclinical hamster models of VL. Its mechanism involves inhibiting the cleavage and polyadenylation specificity factor (CPSF3) endonuclease in Leishmania species . These findings indicate that benzoxaboroles could provide a new therapeutic avenue for treating this neglected tropical disease.

Synthesis and Chemical Properties

The synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole derivatives typically involves amide bond formation and other coupling methods tailored to achieve desired functional groups . The chemical properties of these compounds allow for modifications that enhance their biological activity and pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile involves its interaction with molecular targets such as enzymes. The boron atom in its structure facilitates binding to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Benzoxaborole derivatives vary significantly based on substituent position and functional groups. Key analogs include:

Compound Name Substituent Position Functional Group CAS Number Key Applications
Crisaborole 5 -O-C6H4-CN 906673-24-3 Anti-inflammatory (PDE4 inhibitor)
Tavaborole 3 -F 174671-46-6 Antifungal (Onychomycosis)
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile 6 -CN Not specified Building block for drug synthesis
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid 6 -COOH 1221343-14-1 Potential pharmaceutical intermediate

Positional Effects :

  • Position 3 (Tavaborole derivatives) : Substitution with morpholine or thiomorpholine at position 3 alters crystal packing and hydrogen-bonding networks, as shown in X-ray diffraction studies. These modifications enhance antifungal activity by optimizing interactions with fungal enzyme targets .
  • Position 5 (Crisaborole): The para-cyano-phenoxy group at position 5 enables crisaborole to inhibit PDE4, reducing inflammation in atopic dermatitis. Its stability under stress conditions (validated via RP-HPLC) underscores the role of substituent placement in drug design .
  • However, its electron-withdrawing nature could lower solubility compared to carboxylic acid derivatives .

Physicochemical Properties

Solubility and Stability :

  • Crisaborole exhibits moderate solubility in acetonitrile (used in HPLC studies) and stability under oxidative and thermal stress .
  • Tavaborole derivatives with thiomorpholine substituents demonstrate enhanced thermal stability due to sulfur’s electron-donating effects .
  • The 4-carbonitrile analog is expected to have lower aqueous solubility than crisaborole or carboxylic acid derivatives due to the nitrile’s hydrophobicity. However, this property could be advantageous in topical formulations requiring sustained release .

Crystallinity :

  • Unsubstituted benzoxaboroles (e.g., BxO and BxS) form layered crystal structures stabilized by B–O and O–H···N interactions. The introduction of a nitrile group at position 4 may disrupt these interactions, leading to less ordered packing and altered melting points .

Biological Activity

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS Number: 947162-59-6) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Molecular Formula : C8_8H6_6BNO2_2
  • Molecular Weight : 162.05 g/mol
  • IUPAC Name : 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

The biological activity of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is primarily attributed to its ability to interact with specific biological targets. The compound's boron atom plays a crucial role in its mechanism of action, particularly in its interaction with biomolecules such as proteins and nucleic acids.

Target Interaction

Research indicates that the compound may inhibit certain enzymes or pathways associated with disease processes. For instance, it has been shown to exhibit potent antimalarial activity by interfering with the metabolic pathways of Plasmodium falciparum, the causative agent of malaria .

Antimicrobial Properties

Studies have demonstrated that benzoxaborole derivatives exhibit significant antimicrobial activity. The specific structure of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile enhances its efficacy against various bacterial strains and fungi.

Pathogen Activity IC50 (μM)
Plasmodium falciparumAntimalarial activity0.026 - 0.209
Staphylococcus aureusBactericidal activityTBD
Candida albicansAntifungal activityTBD

Case Studies

A pivotal study focused on the structure-activity relationship (SAR) of benzoxaboroles highlighted that modifications to the side chains significantly influenced their biological potency against malaria . The findings suggest that the presence of specific substituents can enhance the compound's interaction with target enzymes.

Therapeutic Applications

The distinct biological activities of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile position it as a promising candidate for various therapeutic applications:

Antimalarial Agents
Due to its potent activity against Plasmodium falciparum, this compound is being explored as a potential treatment for malaria. Its mechanism involves disrupting metabolic pathways essential for the parasite's survival.

Antimicrobial Agents
The compound's effectiveness against bacterial and fungal pathogens suggests potential applications in treating infections caused by resistant strains.

Research Findings

Recent research has focused on the synthesis and evaluation of new derivatives based on the benzoxaborole framework. These studies aim to optimize the pharmacological properties while minimizing toxicity.

Summary of Findings

  • Boron Dependency : The presence of boron is critical for maintaining biological activity.
  • Structural Modifications : Alterations to the molecular structure can lead to enhanced potency and selectivity for specific targets.

Q & A

Q. What are the recommended safety protocols for handling 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in laboratory settings?

When handling this compound, use standard laboratory safety practices. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and a lab coat. Ensure proper ventilation in the workspace. Gloves must be inspected for integrity before use and disposed of after contamination . Avoid skin contact and wash hands thoroughly post-handling. Engineering controls like fume hoods are advised for reactions involving volatile solvents or aerosols .

Q. What synthetic routes are commonly employed for preparing 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile?

Synthesis typically involves cyclization of boronic acid precursors or functionalization of benzoxaborole scaffolds. Key steps include:

  • Boronation : Reaction of substituted benzene derivatives with boron reagents under controlled conditions.
  • Cyclization : Acid- or base-mediated ring closure to form the benzoxaborole core.
    Critical parameters include temperature (often 80–120°C), solvent choice (e.g., ethanol/water mixtures), and catalyst selection (e.g., Pd for cross-couplings). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify molecular structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., B–O, C≡N stretches).
  • X-ray Crystallography (if crystals are obtainable): Provides definitive structural confirmation, including bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data for this compound’s synthesis?

Discrepancies in yields often stem from:

  • Impurity in starting materials : Use HPLC or NMR to verify reagent purity.
  • Incomplete cyclization : Monitor reaction progress via TLC or in-situ IR.
  • Solvent effects : Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity).
    Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry) affecting reproducibility .

Q. What mechanistic insights explain the reactivity of the benzoxaborole core in nucleophilic substitutions?

The boron atom’s electron-deficient nature activates adjacent positions for nucleophilic attack. For example:

  • Hydrolysis : The B–O bond’s lability allows ring-opening under acidic/basic conditions, forming boronic acids.
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) leverage the boronate’s transmetallation capability.
    Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

X-ray structures reveal:

  • Hydrogen-bonding motifs : Critical for target binding (e.g., interactions with enzyme active sites).
  • Conformational flexibility : Rigid benzoxaborole cores may limit off-target effects.
    For instance, modifying the carbonitrile group’s position (C4 vs. C6) alters electronic density, impacting binding affinity. Comparative crystallography of analogs (e.g., 5-fluoro derivatives) provides structure-activity relationship (SAR) insights .

Q. What strategies mitigate challenges in quantifying biological activity due to the compound’s low aqueous solubility?

  • Solubilization : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) in bioassays.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Microscopy/Flow cytometry : Assess cellular uptake directly in suspension cultures.
    Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays) .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Conduct controlled UV-Vis exposure studies.
    Data should be analyzed using kinetic models (e.g., first-order decay) to predict shelf-life .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • SwissADME : Estimates solubility, permeability, and cytochrome P450 interactions.
  • Molinspiration : Calculates drug-likeness parameters (e.g., LogP, topological polar surface area).
  • AutoDock Vina : Models docking to target proteins (e.g., fungal CYP51 for antifungal studies).
    Cross-validate predictions with in vitro assays (e.g., Caco-2 for absorption) .

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